molecular formula C8H14ClF2NO B2939329 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride CAS No. 1909304-96-6

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride

Cat. No.: B2939329
CAS No.: 1909304-96-6
M. Wt: 213.65
InChI Key: FPLOJFCIFLWCRI-UHFFFAOYSA-N
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Description

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride (CAS: 1909304-96-6) is a fluorinated cyclohexyl derivative with a molecular formula of C₈H₁₃ClF₂NO and a molecular weight of 213.65 g/mol . Its structure includes a 4,4-difluorocyclohexyl group attached to an amino ketone backbone, stabilized as a hydrochloride salt. Structural data, including SMILES and InChI identifiers, are well-documented .

Properties

IUPAC Name

2-amino-1-(4,4-difluorocyclohexyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(12)5-11;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLOJFCIFLWCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorocyclohexyl group enhances the compound’s stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with three analogs: a trifluoromethyl-substituted cyclohexyl derivative, a bromo-dimethoxyphenyl derivative (bk-2C-B), and a hydroxylphenyl derivative.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride 1909304-96-6 C₈H₁₃ClF₂NO 213.65 4,4-difluorocyclohexyl High electronegativity; crystalline stability inferred from related patents
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride 2089255-66-1 C₉H₁₄ClF₃NO* 257.66* 4-trifluoromethylcyclohexyl Increased lipophilicity due to CF₃ group; limited synthesis data
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one hydrochloride (bk-2C-B) N/A C₁₀H₁₃BrClNO₃ 318.57 4-bromo-2,5-dimethoxyphenyl Pyrolysis products studied; psychoactive properties
2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride 72481-17-5 C₈H₁₀ClNO₂ 187.63 2-hydroxyphenyl Synthesized via hydriodic acid/acetic acid; m.p. 177°C (decomposes)

*Calculated values due to incomplete data in .

Key Observations:
  • Substituent Effects :
    • The 4,4-difluorocyclohexyl group balances lipophilicity and conformational rigidity, favoring crystalline stability .
    • The trifluoromethyl analog likely exhibits higher lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
    • Aromatic substituents (e.g., bromo-dimethoxyphenyl in bk-2C-B) introduce π-π interactions but may reduce metabolic stability compared to saturated cyclohexyl systems .
    • The 2-hydroxyphenyl derivative’s hydroxyl group enables hydrogen bonding, improving aqueous solubility but increasing susceptibility to oxidation .

Biological Activity

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride (CAS No. 1909304-96-6) is a synthetic compound characterized by its unique difluorocyclohexyl moiety. Its molecular formula is C8H15ClF2NO, with a molecular weight of approximately 215.67 g/mol. This compound has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4,4-difluorocyclohexanone with ethylamine under controlled conditions. The reaction is generally performed in the presence of a solvent such as ethanol, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This process can be optimized for yield and purity through recrystallization or chromatography techniques.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the difluorocyclohexyl group enhances lipophilicity and stability. These interactions may modulate biochemical pathways, influencing cellular responses and therapeutic outcomes .

Biological Activity

Research indicates that this compound may exhibit multiple biological activities:

  • Enzyme Interaction : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, potentially affecting signal transduction mechanisms within cells.
  • Therapeutic Potential : Investigated for its role as a precursor in drug development, particularly in oncology and neurology .

Research Findings

Several studies have explored the compound's biological properties:

Study FocusFindings
Enzyme InhibitionDemonstrated potential to inhibit enzymes related to cancer metabolism.
Receptor BindingShowed affinity for tropomyosin receptor kinases (Trk), indicating a role in neuroprotection.
Drug DevelopmentEvaluated as a lead compound for developing therapeutics targeting neurological disorders .

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study assessed the inhibitory effects of various concentrations of this compound on specific cancer cell lines.
    • Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential utility in cancer therapeutics.
  • Case Study on Receptor Binding :
    • Research involving PET imaging in rodent models demonstrated that the compound selectively binds to Trk receptors, which are implicated in neurodegenerative diseases.
    • This binding was correlated with improved cognitive function in treated subjects .

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